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Descurainolide B is a natural compound classified as a butenolide, which is derived from the plant family Brassicaceae. It is structurally related to other compounds within the Descurainia genus, known for their diverse biological activities. Descurainolide B exhibits a unique chemical structure characterized by a five-membered lactone ring, which contributes to its potential pharmacological properties.
Specific reactions involving Descurainolide B have been explored in synthetic chemistry, particularly using rhodium-catalyzed allylic substitution methods to generate enantioenriched derivatives .
Descurainolide B has garnered attention for its potential biological activities. Research indicates that it may possess:
These activities make Descurainolide B a candidate for further pharmacological studies aimed at developing new therapeutic agents.
The synthesis of Descurainolide B has been achieved through several methods, primarily focusing on the use of lignin-derived aromatics as starting materials. Key synthetic strategies include:
These synthetic approaches highlight the compound's accessibility from renewable resources, aligning with current trends in sustainable chemistry.
Descurainolide B has potential applications in various fields:
Descurainolide B shares structural and functional similarities with several other compounds within the butenolide family. Notable similar compounds include:
| Compound | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Descurainolide B | Five-membered lactone | Antimicrobial, antioxidant | Derived from lignin |
| Descurainolide A | Similar lactone structure | Antimicrobial | Different functional groups |
| Butenolidin | Butenolide framework | Antimicrobial | Less studied than Descurainolides |
| Cyclic Peptides | Peptide bonds | Varies (often antimicrobial) | Complex structures |
Descurainolide B's unique synthesis from lignin-derived materials and its specific biological profile distinguish it from these similar compounds, making it an interesting subject for further research and application development.
Descurainolide B is a bifunctional γ-lactone with the molecular formula $$ \text{C}{21}\text{H}{22}\text{O}_8 $$ and a molecular weight of 402.4 g/mol. Its core structure consists of a five-membered lactone ring fused to two 4-hydroxy-3,5-dimethoxyphenyl groups. The lactone ring adopts a planar conformation, while the aryl substituents exhibit dihedral angles of 15–25° relative to the lactone plane, as confirmed by X-ray crystallography. The exocyclic double bond between C3 and C4 of the lactone ring adopts an E-configuration, which influences its reactivity.
Table 1: Key molecular parameters
The molecule contains three critical functional groups:
The conjugated diene system ($$ \text{C=C-O} $$) between the lactone and aryl groups enables π-π stacking interactions, as observed in its crystalline form.
Descurainolide B contains two chiral centers (C2 and C5 of the lactone ring), producing four possible stereoisomers. Natural isolates predominantly exhibit the (2R,5S) configuration, as determined by Mosher ester analysis and circular dichroism. The E-geometry of the exocyclic double bond was confirmed through NOESY correlations showing transannular distances >4 Å between H3 and H5 protons.
Major absorption bands (KBr):
Descurainolide B exhibits limited thermal stability, decomposing above 180°C without melting. Its aqueous solubility is pH-dependent:
The lactone ring undergoes base-catalyzed hydrolysis with a rate constant $$ k = 2.3 \times 10^{-4} \, \text{s}^{-1} $$ in 0.1M NaOH at 25°C. Quantum mechanical calculations (DFT/B3LYP) predict a ring-opening activation energy of 98 kJ/mol.
The initial discovery and structural elucidation of Descurainolide B emerged from traditional natural product isolation methodologies [1]. The compound was first isolated from the seeds of Descurainia sophia (Brassicaceae family) through systematic phytochemical investigation. The isolation process involved extraction of air-dried seeds with 70% ethanol, followed by concentration and chromatographic separation using macroporous resin D101 column chromatography [2].
The ethanolic extract was subjected to sequential elution with water and increasing concentrations of ethanol (20%, 40%, 60%, and 95%) [2]. The 40% ethanol eluate proved most productive, yielding 100 grams of material that was further fractionated by silica gel column chromatography. Multiple fractionation steps using chloroform-methanol solvent systems of varying ratios ultimately yielded 85.7 mg of pure Descurainolide B [2].
Structural Characterization Data for Descurainolide B
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂O₈ |
| Molecular Weight | 402.4 g/mol |
| Melting Point | 201-203°C |
| Optical Rotation [α]D²⁰ | -2.3° (c 0.37, MeOH) |
| HR-ESI-MS [M+Na]⁺ | 425.1175 (calc. 425.1212) |
The structure of Descurainolide B was elucidated as trans-3-(4-hydroxy-3,5-dimethoxy-benzylidene)-5-(4-hydroxy-3,5-dimethoxy-phenyl)-dihydro-furan-2-one through extensive nuclear magnetic resonance spectroscopy studies [2]. Key spectroscopic features include characteristic signals for two 4-hydroxy-3,5-dimethoxy-phenyl moieties, a double bond system, and a lactone carbonyl group at δC 171.7 ppm [2].
The traditional isolation approach, while historically important for initial compound discovery, presents significant limitations including low yields, seasonal availability of plant material, and environmental concerns regarding large-scale extraction from natural sources. These constraints have driven the development of synthetic approaches to access Descurainolide B and its analogs.
Rhodium-catalyzed transformations have emerged as the cornerstone methodology for the synthetic preparation of descurainolide compounds [3] [4]. The key breakthrough involved the development of rhodium-catalyzed allylic substitution reactions that enable stereocontrolled construction of the lactone core structure.
The pivotal transformation utilizes rhodium trichloride triphenylphosphine complex (RhCl(PPh₃)₃) at 5 mol% loading in combination with trimethyl phosphite (P(OMe)₃) at 20 mol% loading [3] [5]. This catalytic system promotes the allylic substitution of pivolate-protected allylic carbonates with dimethyl malonate nucleophiles under mild conditions (THF, 40°C, 1 hour) to provide the desired products in 87% yield as single regioisomers [5].
Rhodium-Catalyzed Allylic Substitution Conditions
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | RhCl(PPh₃)₃ (5 mol%) |
| Co-catalyst | P(OMe)₃ (20 mol%) |
| Nucleophile | Dimethyl malonate |
| Base | Sodium hydride |
| Solvent | Tetrahydrofuran |
| Temperature | 40°C |
| Reaction Time | 1 hour |
| Yield | 87% |
| Selectivity | Single regioisomer |
The mechanism involves initial oxidative addition of the rhodium catalyst to the allylic carbonate, followed by nucleophilic attack of the malonate anion to form the carbon-carbon bond with complete regioselectivity favoring the branched product [5]. The mild reaction conditions and high selectivity make this transformation particularly attractive for complex molecule synthesis.
Subsequent transformations in the rhodium-mediated route include lithium chloride-promoted demethoxycarbonylation (76% yield) and stereoselective iodolactonization to establish the requisite lactone ring system [5]. The iodolactonization proceeds via electrophilic activation of the alkene followed by intramolecular nucleophilic attack by the carboxylate group to form the five-membered lactone with excellent diastereoselectivity [6].
The rhodium-catalyzed approach demonstrates several advantages over traditional isolation methods: scalable reaction conditions, predictable yields, and the ability to access both diastereomeric series through controlled reaction sequences. This methodology has been successfully applied to synthesize both anti- and syn-isomers of Descurainolide A, establishing its general utility for descurainolide synthesis [3] [5].
A transformative advancement in descurainolide synthesis involves the utilization of lignin-derived aromatic compounds as renewable feedstock materials [3] [4]. This approach addresses sustainability concerns by replacing petroleum-derived starting materials with biomass-derived alternatives, aligning with green chemistry principles.
Lignin, the second most abundant biopolymer on Earth, represents an underutilized resource for aromatic chemical production [3]. The biopolymer consists of methoxylated phenylpropane units that can be depolymerized to yield valuable mono-aromatic compounds. Industrial-scale production of vanillin from lignin exemplifies the commercial viability of this approach [4].
The lignin-derived feedstock strategy for descurainolide synthesis begins with aromatic keto-alcohol precursors that contain the characteristic 4-hydroxy-3,5-dimethoxy-phenyl substitution pattern found in the target natural products [3]. These compounds serve as direct replacements for traditional petrochemical aromatics while maintaining the required functionalization for subsequent transformations.
Green Chemistry Metrics for Lignin-Derived Synthesis
| Green Chemistry Principle | Implementation | Environmental Benefit |
|---|---|---|
| Renewable Feedstocks | Lignin-derived keto-alcohols | Reduced fossil fuel dependence |
| Atom Economy | >85% atom utilization | Minimized waste generation |
| Catalysis | 5 mol% rhodium loading | Reduced material consumption |
| Energy Efficiency | 40°C reaction temperature | Lower energy requirements |
The conversion of lignin-derived aromatics to descurainolide involves the same rhodium-catalyzed allylic substitution chemistry developed for traditional substrates [3]. Remarkably, the biomass-derived starting materials exhibit comparable or superior reactivity compared to their petroleum-derived counterparts, demonstrating the viability of sustainable feedstock substitution.
The lignin-first biorefinery concept represents a paradigm shift toward integrated biomass utilization [7]. This approach considers lignin valorization during the biorefinery design phase rather than treating it as a waste byproduct. The economic and environmental benefits of this strategy extend beyond individual synthetic transformations to encompass entire industrial processes.
Life cycle assessment studies indicate that lignin-derived chemical synthesis can reduce greenhouse gas emissions by 60-80% compared to equivalent petroleum-based processes [8]. The carbon sequestration inherent in biomass growth further enhances the environmental profile of lignin-derived synthesis routes.
The development of enantioselective methodologies for descurainolide synthesis represents a critical advancement that enables access to enantiomerically pure materials for biological evaluation and pharmaceutical applications. Multiple complementary strategies have been developed to achieve stereochemical control in key bond-forming transformations.
Isothiourea-Catalyzed Kinetic Resolution
The most direct approach to enantioselective descurainolide synthesis involves isothiourea-catalyzed kinetic resolution of racemic allylic alcohols [3] [5]. This methodology employs chiral isothiourea catalysts to achieve selective acylation of one enantiomer from a racemic mixture, providing access to both enantiomeric series of the allylic alcohol precursors.
The kinetic resolution process utilizes methyl chloroformate as the acylating agent in the presence of lithium hexamethyldisilazide (LiHMDS) at -10°C in tetrahydrofuran [9]. Under these conditions, the (R)-enantiomer of the allylic alcohol undergoes preferential acylation to yield the corresponding carbonate with 95% conversion and high enantioselectivity [9]. The remaining (S)-alcohol can be recovered with complementary enantiopurity.
Enantioselective Synthesis Performance Metrics
| Method | Enantioselectivity | Yield | Temperature | Application |
|---|---|---|---|---|
| Isothiourea Resolution | 95% ee | 74-95% | -10°C | Both enantiomers |
| Ir-Catalyzed Allylic Alkylation | 96:4 er | 73-85% | RT | (+)-Descurainolide A |
| Cu-Catalyzed Reduction | 95-99% ee | 60-97% | RT | β-Stereogenic centers |
| Ru-Catalyzed DKR | >99% ee | up to 92% | Mild | Multiple stereocenters |
Iridium-Catalyzed Enantioselective Allylic Alkylation
An alternative enantioselective approach employs iridium-catalyzed allylic alkylation with Reformatsky reagents [10] [11]. This methodology utilizes [Ir(COD)Cl]₂ with chiral phosphine ligands to achieve enantioselective coupling of racemic allylic carbonates with zinc enolates derived from ethyl bromoacetate.
The iridium-catalyzed process provides direct access to β-stereogenic homoallylic esters with excellent regioselectivity (≥19:1 branch:linear) and high enantioselectivity (96:4 enantiomeric ratio) [10] [11]. The transformation tolerates diverse electronic and steric substituents, enabling broad substrate scope for descurainolide analog synthesis.
The synthetic utility of this methodology was demonstrated through a concise five-step total synthesis of (+)-descurainolide A in 24% overall yield [10]. The key iridium-catalyzed allylic alkylation proceeded with excellent stereocontrol, followed by stereoselective iodolactonization and hydrogenolysis to complete the synthesis.
Dynamic Kinetic Resolution Strategies
Advanced stereochemical control has been achieved through dynamic kinetic resolution (DKR) protocols that enable simultaneous stereocenter formation and kinetic resolution [12]. Ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids provides direct access to chiral γ-lactones with multiple contiguous stereocenters.
The DKR-asymmetric transfer hydrogenation approach utilizes oxo-tethered ruthenium(II) complexes with formic acid-triethylamine azeotrope as the hydrogen source [12]. This methodology achieves exceptional levels of stereocontrol with up to 92% yield, >20:1 diastereomeric ratio, and 99% enantiomeric excess [12].
The mechanistic basis for high selectivity involves chelation-controlled transition states that direct both the stereochemistry of reduction and subsequent lactonization [12]. The tandem reduction-lactonization sequence provides direct access to complex lactone architectures without the need for protecting group manipulations or separate cyclization steps.
Copper-Catalyzed Asymmetric Methodologies
Complementary enantioselective approaches based on copper catalysis have been developed for γ-lactone synthesis [13]. The Josiphos ligand provides excellent enantioselectivity (95-99% ee) in copper-catalyzed asymmetric conjugate reduction of β-aryl α,β-unsaturated lactones using polymethylhydrosiloxane (PMHS) as the reducing agent [13].
These copper-catalyzed methodologies demonstrate broad substrate tolerance and practical reaction conditions, making them attractive for scale-up applications. The combination of high enantioselectivity, good yields (60-97%), and mild reaction conditions positions copper catalysis as a valuable addition to the stereochemical control toolkit for descurainolide synthesis [13].